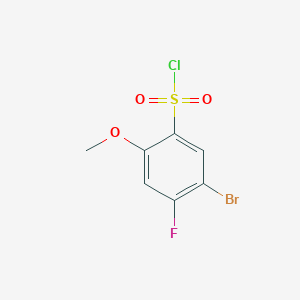

5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLXNFVISLUNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692245-39-8 | |

| Record name | 5-bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with bromine, fluorine, and methoxy groups . The sulfonyl chloride group is then introduced through sulfonation followed by chlorination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the bromine and fluorine substituents.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride has the molecular formula and a molecular weight of approximately 269.55 g/mol. The compound features a benzene ring substituted with bromine, fluorine, and methoxy groups, along with a sulfonyl chloride functional group. These structural characteristics contribute to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized for:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with various nucleophiles to form sulfonamides, which are important in pharmaceutical chemistry.

- Cross-Coupling Reactions : It participates in Suzuki and Stille coupling reactions, facilitating the formation of complex organic molecules .

Table 1: Common Reactions Involving 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Sulfonamides |

| Cross-Coupling | Coupling with aryl boronic acids | Biaryl Compounds |

| Oxidation | Formation of sulfonyl oxides | Sulfonyl Oxides |

Medicinal Chemistry

5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride is investigated for its potential therapeutic applications:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, making it valuable for studying enzyme mechanisms .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Study: Anticancer Activity

A study evaluated the antiproliferative activity of sulfonamide derivatives derived from 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride against colon cancer cell lines. Results indicated that certain modifications led to enhanced potency, highlighting the compound's relevance in drug development .

Biochemical Research

In biochemical assays, this compound is employed to explore protein interactions and modifications:

- Protein Labeling : The reactive sulfonyl chloride group allows for selective labeling of proteins, aiding in the study of protein dynamics and interactions.

- Mechanistic Studies : Its ability to modify enzyme active sites provides insights into enzyme function and regulation.

Comparison with Related Compounds

5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride can be compared with similar compounds to highlight its unique properties:

| Compound Name | Key Differences | Applications |

|---|---|---|

| 4-Bromo-2-methoxybenzenesulfonyl chloride | Lacks fluorine atom | Organic synthesis |

| 4-Fluoro-2-methoxybenzenesulfonyl chloride | Lacks bromine atom | Medicinal chemistry |

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The presence of bromine and fluorine atoms can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Predicted CCS Values for 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl Chloride

| Charge State | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 304.42 | 185.3 |

| [M+Na]⁺ | 326.40 | 192.7 |

| [M-H]⁻ | 302.41 | 178.9 |

| [M+Na-2H]⁻ | 328.39 | 185.2 |

Comparison with Structurally Similar Sulfonyl Chlorides

Substituent Effects on Reactivity and Stability

The compound’s reactivity is influenced by the electron-withdrawing effects of Br and F substituents, which enhance the electrophilicity of the sulfonyl chloride group. Another analog, 5-chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride (C₉H₁₀Cl₂O₃S, MW: 277.15), replaces bromo and fluoro with chloro (Cl) and methyl (Me) groups, which may alter steric and electronic profiles .

Table 2: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight |

|---|---|---|---|

| 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride | C₇H₅BrClFO₃S | Br, F, OMe | 303.53 |

| 4-Bromo-2-methoxybenzene-1-sulfonyl chloride | C₇H₆BrClO₃S | Br, OMe | 247.12 |

| 5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride | C₉H₁₀Cl₂O₃S | Cl, OEt, Me | 277.15 |

Molecular Weight and Physical Properties

The higher molecular weight of the target compound (303.53 g/mol) compared to analogs reflects the presence of heavier halogens (Br and F). This may influence solubility, boiling points, and crystallization behavior. For instance, the ethoxy group in 5-chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride increases hydrophobicity relative to methoxy-containing analogs .

Biological Activity

5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5BrClFNO3S

- Molecular Weight : Approximately 269.55 g/mol

- Functional Groups : Sulfonyl chloride, bromine, fluorine, and methoxy.

The biological activity of 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride is primarily attributed to its ability to form sulfonamide linkages with various nucleophiles, including amines and alcohols. This reactivity allows the compound to interact with specific proteins and enzymes, potentially modulating cellular processes such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It can affect signaling pathways related to cell growth and apoptosis.

These interactions suggest that derivatives of this compound could serve as potential therapeutic agents.

Antimicrobial Properties

Research indicates that derivatives of 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride exhibit significant antimicrobial activity. For example, sulfonamide compounds derived from this sulfonyl chloride have shown effectiveness against various bacterial strains, making them valuable in pharmaceutical applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The observed IC50 values indicate potent activity against these cells while exhibiting lower toxicity towards non-cancerous cells .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of sulfonamide derivatives derived from 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride found that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

Study 2: Anticancer Activity

In a recent investigation, researchers assessed the anticancer effects of the compound on various cancer cell lines. The results indicated that 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride significantly inhibited cell growth with an IC50 value of approximately 0.126 µM in MDA-MB-231 cells. Notably, it showed a selectivity index indicating a greater effect on cancer cells compared to normal cells .

Comparative Analysis of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride | Yes | Yes | Broad-spectrum activity against bacteria |

| 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride | Moderate | Limited | Similar structure with different reactivity |

| 5-Bromo-2-methylbenzene-1-sulfonyl chloride | Yes | Moderate | Different steric effects influencing reactivity |

Q & A

Basic Research Question

How does the compound’s stability under storage conditions impact experimental reproducibility?

Basic Research Question

The sulfonyl chloride is moisture- and heat-sensitive. Best practices:

- Storage : –20°C in sealed, argon-flushed vials with molecular sieves.

- Decomposition Signs : Cloudiness or gas evolution (SO release).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf life. Use TLC (Rf 0.5 in ethyl acetate/hexane) to detect hydrolyzed sulfonic acid .

What computational modeling strategies predict the compound’s reactivity in complex biological systems?

Advanced Research Question

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic attack sites.

- MD Simulations : Model interactions with biomacromolecules (e.g., albumin binding for pharmacokinetic predictions).

- QSAR : Correlate substituent effects (e.g., Hammett σ values) with sulfonamide bioactivity.

Validate models using experimental kinetic data from stopped-flow spectroscopy .

Notes

- Methodological Focus : Emphasizes protocols over definitions, aligning with academic research rigor.

- Advanced vs. Basic : Clear demarcation via technical depth and application context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.